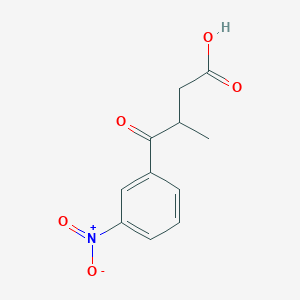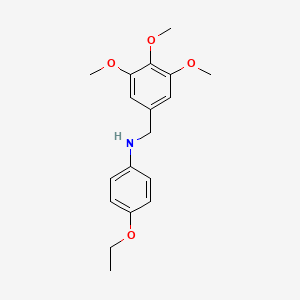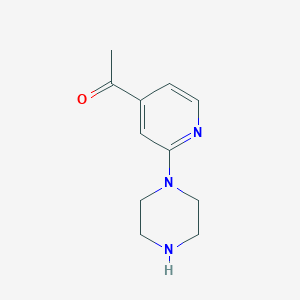
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone is a heterocyclic compound that features both piperazine and pyridine rings
Méthodes De Préparation
The synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Analyse Des Réactions Chimiques
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
1-(2-Piperazin-1-ylpyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound is a piperazine-based derivative used in medicinal chemistry for its potential therapeutic effects.
1-(4-Pyridinyl)ethanone: Known for its use in organic synthesis, this compound shares structural similarities with this compound but differs in its reactivity and applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-(2-piperazin-1-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
Clé InChI |
PFCLBFOFWBPUCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1)N2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
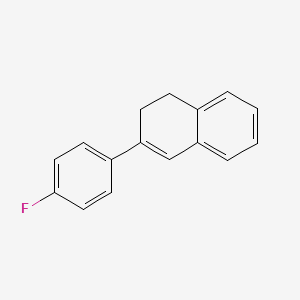

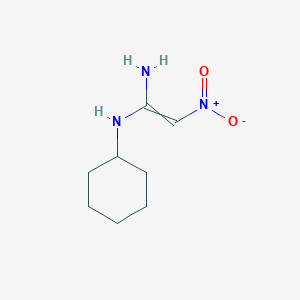
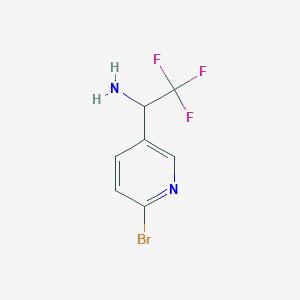
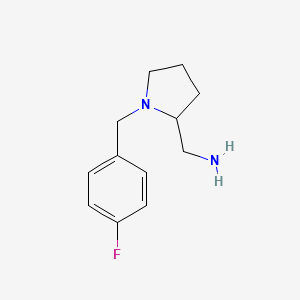
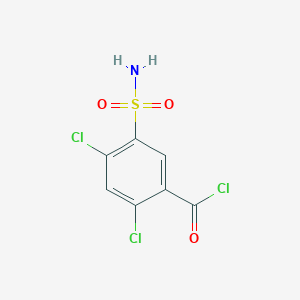

![2-[Tris(trimethylsilyl)silyl]ethanol](/img/structure/B8623981.png)
![[(S)-1-Methyl-2-morpholino-2-oxoethyl]carbamic acid benzyl ester](/img/structure/B8623982.png)
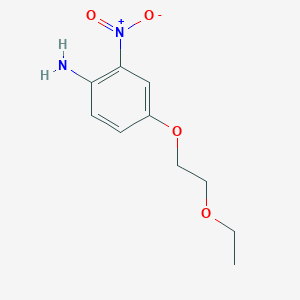
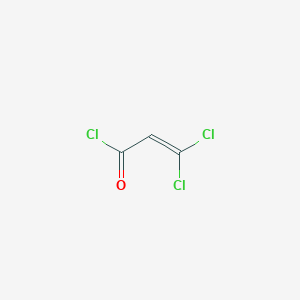
![1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-](/img/structure/B8624002.png)
